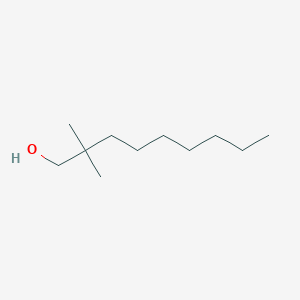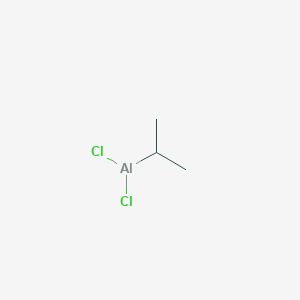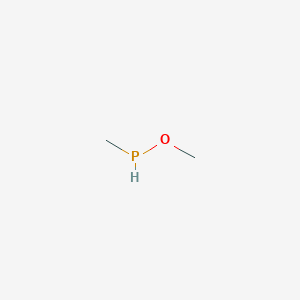
Methyl methylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methylphosphinite is an organophosphorus compound with the chemical formula CH₅O₂P. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in various chemical reactions. This compound is known for its reactivity and versatility in forming various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methylphosphinite can be synthesized through several methods. One common method involves the reaction of methyl iodide with a phosphinite salt. The reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form methyl methylphosphonate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like methyl iodide and other electrophiles are common reagents.
Major Products
Oxidation: Methyl methylphosphonate.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinites.
Wissenschaftliche Forschungsanwendungen
Methyl methylphosphinite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form various phosphorus-containing compounds.
Biology: It is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl methylphosphinite involves its ability to act as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to form bonds with electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Methylphosphonic acid: Contains a phosphonic acid group instead of a phosphinite group.
Uniqueness
Methyl methylphosphinite is unique due to its specific reactivity and ability to form a wide range of derivatives. Its versatility in organic synthesis makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
20502-94-7 |
|---|---|
Molekularformel |
C2H7OP |
Molekulargewicht |
78.05 g/mol |
IUPAC-Name |
methoxy(methyl)phosphane |
InChI |
InChI=1S/C2H7OP/c1-3-4-2/h4H,1-2H3 |
InChI-Schlüssel |
YAWLOYUUBJPJFH-UHFFFAOYSA-N |
Kanonische SMILES |
COPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



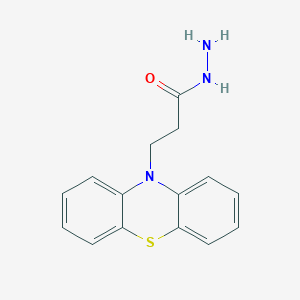
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

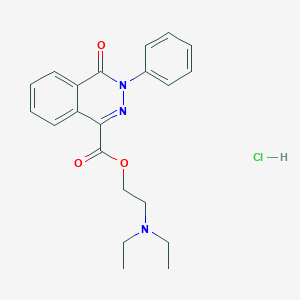
![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


